4-Aminobutyric acid-2,2-d2

Descripción

Significance of Deuterated Analogues in Chemical and Biological Research

The use of deuterated compounds, like 4-aminobutyric acid-2,2-d2, has become a cornerstone of modern scientific inquiry. The substitution of hydrogen with deuterium (B1214612), a stable and non-radioactive isotope, provides a subtle yet powerful modification that allows researchers to probe the intricacies of molecular interactions and transformations. clearsynth.com

Advantages of Deuterium Labeling for Tracing and Mechanistic Studies

Deuterium labeling offers several distinct advantages for researchers. Firstly, it allows for the tracing of molecules through complex biological pathways. By introducing a deuterated compound into a system, scientists can follow its absorption, distribution, metabolism, and excretion, providing critical insights into pharmacokinetics and metabolic processes. thalesnano.comsimsonpharma.com This is because the deuterium atoms act as a "heavy" tag, allowing the labeled molecule to be distinguished from its naturally occurring, non-labeled counterparts using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.com

Secondly, deuterium substitution is instrumental in mechanistic studies. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect" (KIE), where reactions involving the cleavage of the C-D bond proceed at a slower rate. symeres.com By observing this effect, researchers can identify the rate-limiting steps in a chemical reaction and gain a deeper understanding of the reaction mechanism. thalesnano.comsymeres.com

Distinction from Non-labeled 4-Aminobutyric Acid (GABA) in Research Contexts

In research, the key distinction between this compound and non-labeled GABA lies in their utility as research tools. While chemically very similar, the deuterium label in this compound allows it to be used as a tracer to differentiate between exogenously administered GABA and the endogenous pool already present in a biological system. nih.gov This is particularly crucial in studies investigating GABA uptake, transport, and metabolism. nih.gov

For instance, in mass spectrometry, the deuterated version will have a higher mass-to-charge ratio, allowing for its clear separation and quantification from the unlabeled form. nih.gov Similarly, in NMR spectroscopy, the presence of deuterium alters the spectral properties, enabling researchers to track the labeled molecule. clearsynth.com This ability to distinguish between the two forms is fundamental for accurate and reliable data in studies of neurotransmitter dynamics. nih.gov

Historical Context and Evolution of Deuterated Amino Acid Research

The use of isotopes in scientific research has a rich history, dating back to the early 20th century. The discovery of deuterium by Harold Urey in 1931 paved the way for its use as a tracer in biological and chemical systems. annualreviews.orgminsocam.org

Early Applications of Isotope Effects in Biological Systems

The initial applications of isotope effects in biological systems were groundbreaking. Researchers recognized that the subtle differences in mass between isotopes could be used to "fingerprint" and trace the sources and processes of various molecules in both ancient and modern samples. researchmap.jp Early work focused on understanding fundamental biochemical pathways. The use of isotopically labeled compounds became a dominant method for tracking biological processes, especially with the advent of mass spectrometry in the 1960s. arkat-usa.org These early studies laid the foundation for the more complex investigations that are common today.

Emergence of Deuterated Neurotransmitters for In Vivo and In Vitro Studies

The application of deuterium labeling to neurotransmitters represented a significant advancement in neuroscience research. The ability to synthesize deuterated versions of neurotransmitters like dopamine (B1211576) and GABA opened up new avenues for studying their roles in the nervous system. arxiv.org In vitro studies using cell cultures and in vivo studies in animal models have benefited immensely from the use of these labeled compounds. arxiv.orgacs.org For example, deuterated neurotransmitters have been used to visualize their distribution and release from cells with high resolution. arxiv.org These studies are critical for understanding both normal brain function and the pathological changes that occur in neurological and psychiatric disorders. arxiv.orgmdpi.com

Nomenclature and Structural Specificity of this compound

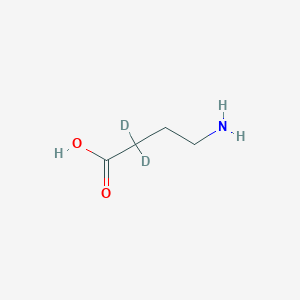

The nomenclature of this compound is precise and descriptive of its chemical structure. The "4-amino" indicates the presence of an amino group (NH2) on the fourth carbon of the butanoic acid backbone. "Butyric acid" refers to the four-carbon carboxylic acid. The key part of the name is "-2,2-d2," which specifies that two deuterium atoms (d2) are attached to the second carbon atom of the butyric acid chain. scbt.comsigmaaldrich.com

Table 1: Compound Nomenclature and Structural Details

| Common Name | IUPAC Name | Chemical Formula | Specific Deuteration |

|---|---|---|---|

| This compound | 4-aminobutanoic-2,2-d2 acid lgcstandards.com | H₂N(CH₂)₂CD₂CO₂H scbt.com | Two deuterium atoms at the C2 position |

The specific placement of the deuterium atoms at the C2 position is crucial for many of its applications, particularly in studies involving the kinetic isotope effect, as this position can be involved in enzymatic reactions that metabolize GABA.

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 4-Aminobutyric acid (GABA) | |

| Dopamine | |

| Glutamate (B1630785) | |

| Glutamine | |

| Serotonin | |

| Norepinephrine | |

| 3-methoxytyramine | |

| Epinephrine | |

| Levodopa (L-DOPA) | |

| Carbidopa | |

| Deutetrabenazine | |

| Indiplon | |

| Tolperisone | |

| Lenalidomide | |

| N,N-Dimethyltryptamine (DMT) | |

| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | |

| Benzyl alcohol |

Precise Deuterium Placement and Isotopic Enrichment for Research Purity

The defining characteristic of this compound is the specific and deliberate placement of two deuterium atoms at the second carbon position (C-2) of the butanoic acid chain. sigmaaldrich.comsigmaaldrich.com This strategic labeling results in the chemical formula H₂N(CH₂)₂CD₂CO₂H. sigmaaldrich.com The synthesis of such selectively deuterated compounds is a meticulous process designed to achieve high levels of isotopic enrichment, often reaching or exceeding 98 atom % D. sigmaaldrich.comsigmaaldrich.com This high degree of purity is paramount for its function as an analytical standard, as it ensures a homogenous sample with a consistent and predictable mass, minimizing any potential interference from unlabeled or improperly labeled molecules during analysis. The stability of the carbon-deuterium bond ensures that the isotopic label is retained throughout sample preparation and analysis.

Table 1: Chemical Properties of this compound This interactive table provides a summary of the key chemical identifiers and properties for this compound.

| Property | Value | Source(s) |

| Synonym | γ-Aminobutyric Acid-d2; GABA-d2 | sigmaaldrich.com |

| CAS Number | 67910-98-9 | sigmaaldrich.comsigmaaldrich.com |

| Chemical Formula | H₂N(CH₂)₂CD₂CO₂H | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 105.13 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift | M+2 | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

Implications of Deuteration at the 2,2-position for Biochemical Analysis

The introduction of deuterium at the 2,2-position has significant and direct implications for biochemical analysis, primarily by enabling its use as an ideal internal standard for quantitative mass spectrometry. researchgate.netsigmaaldrich.com In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added in a known quantity to all samples to correct for analyte loss during sample extraction and to account for variations in instrument response. wur.nl

Because this compound is chemically identical to natural GABA, it exhibits the same behavior during chromatographic separation, meaning it co-elutes with the endogenous analyte. However, due to the presence of two deuterium atoms, it has a molecular weight that is two mass units higher (M+2). sigmaaldrich.com This mass difference allows the mass spectrometer to detect and differentiate between the unlabeled endogenous GABA and the deuterated internal standard simultaneously. nih.gov This distinction is fundamental for accurate quantification, as the ratio of the signal from the analyte to the signal from the internal standard is used to calculate the precise concentration of GABA in the original biological sample. researchgate.netwur.nl

Furthermore, the placement of deuterium at the C-2 position is significant. The primary metabolic pathway for GABA involves the enzyme GABA transaminase, which acts on the γ-carbon (C-4). nih.gov Since the deuteration is not at a primary site of metabolism, this compound does not exhibit a significant kinetic isotope effect (KIE) that would alter its metabolic rate relative to GABA. nih.govjuniperpublishers.com This ensures that it behaves as a stable tracer throughout the analytical process, making it superior to standards that might be susceptible to degradation. This contrasts with other deuterated forms, such as 4-Aminobutyric-d6 acid, which are used specifically to probe metabolic pathways by tracking the fate of the labeled molecule through its breakdown products. nih.govsmolecule.com

Table 2: Research Applications in Biochemical Analysis This interactive table outlines the primary analytical uses of this compound.

| Analytical Technique | Application | Purpose | Source(s) |

| LC-MS/MS | Quantification of GABA in human plasma | Serve as an internal standard for reliable measurement of endogenous GABA levels. | researchgate.netwur.nl |

| LC-MS/MS | Quantification of GABA in cerebrospinal fluid (CSF) | Act as an internal standard to ensure accurate determination of neurotransmitter concentration. | researchgate.net |

| Mass Spectrometry Imaging | Quantitative imaging in brain tissue | Used as a deuterated standard for the spatial measurement of GABA distribution. | rsc.org |

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2,2-dideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727509 | |

| Record name | 4-Amino(2,2-~2~H_2_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67910-98-9 | |

| Record name | 4-Amino(2,2-~2~H_2_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67910-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 4 Aminobutyric Acid 2,2 D2 in Research

Chemical Synthesis Routes for Selective Deuteration

Chemical synthesis provides robust and versatile methods for introducing deuterium (B1214612) at specific molecular positions. These routes often involve either building the molecule from deuterated precursors or performing hydrogen-deuterium (H-D) exchange reactions on the target molecule under controlled conditions.

Deuterium Oxide (D2O) and Deuterated Reagent Employment for Site-Specific Labeling

The selective synthesis of 4-Aminobutyric acid-2,2-d2 can be achieved by incorporating deuterium-donating reagents at a specific step in a multi-step synthesis. researchgate.netingentaconnect.com One effective pathway begins with the alkylation of diethyl cyanomalonate with ethyl bromoacetate. researchgate.netingentaconnect.com The resulting intermediate undergoes a series of transformations, including deethoxycarbonylation, ester hydrolysis, and nitrile reduction. researchgate.netingentaconnect.com By strategically employing deuterium oxide (D₂O) or a deuterated reducing agent like sodium borodeuteride (NaBD₄) during these functional group transformations, deuterium can be selectively introduced at the desired position. researchgate.netingentaconnect.com

Another common method is direct isotopic exchange on the GABA molecule itself. This is often accomplished using D₂O as the deuterium source in the presence of a catalyst. cijournal.ru Studies have shown that heating GABA with D₂O can lead to deuterium incorporation, although the efficiency and specificity can vary with reaction conditions. For example, heating GABA in D₂O at 200°C resulted in an average incorporation of only 0.5 deuterium atoms. cijournal.ru The addition of trifluoroacetic acid and increasing the temperature to 250°C improved this to 1.49 atoms, but with a low yield of 15%. cijournal.ru

Novel Synthetic Pathways and Yield Optimization for Research-Grade Purity

Achieving research-grade purity requires synthetic pathways that are not only site-specific but also high-yielding and produce minimal side products. The multi-step synthesis starting from diethyl cyanomalonate is advantageous as it allows for the controlled introduction of deuterium, leading to a product with high isotopic purity. researchgate.netingentaconnect.com

For direct H-D exchange methods, optimization of the catalytic system is crucial for improving yields. The use of heterogeneous catalysts, such as palladium-rhodium mixtures, has been explored to enhance deuterium incorporation. cijournal.ru However, without a support material, the yields of deuterated GABA were often low. cijournal.ru A significant improvement was achieved by applying GABA to a zeolite carrier. When a 5% Pd/BaSO₄–GABA–zeolite mixture, pretreated with deuterium gas, was used with D₂O, the yield of deuterated GABA reached approximately 30%, with an average incorporation of 1.5–2.0 deuterium atoms. cijournal.ru This demonstrates how the choice of support and catalyst pretreatment can be optimized to enhance reaction efficiency.

| Catalytic System / Conditions | Average Deuterium Atoms Incorporated | Yield (%) |

|---|---|---|

| D₂O at 200°C | ~0.5 | Not specified |

| D₂O with Trifluoroacetic Acid (1:1) at 250°C | 1.49 | 15% |

| Palladium–Rhodium Mixture with D₂O | 4.5–4.6 | Low |

| 5% Pd/BaSO₄ on Zeolite Carrier with D₂O | 1.5–2.0 | ~30% |

Strategies for High Deuterium Incorporation and Isotopic Purity

The primary goal in synthesizing this compound is to maximize deuterium incorporation at the C2 position while avoiding it at other positions (C3 and C4). Synthetic routes built from smaller, deuterated precursors generally offer higher isotopic purity than H-D exchange methods on the final molecule. mdpi.com The strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond means that once incorporated, the deuterium is stable. mdpi.com

In catalytic exchange reactions, the conditions must be carefully controlled. The acidity, temperature, and nature of the catalyst influence which C-H bonds are activated for exchange. cijournal.ru For instance, while some conditions lead to broad deuterium incorporation across the molecule (up to 4.6 atoms), the zeolite-supported palladium catalyst provided a more moderate and potentially more specific incorporation under optimized conditions. cijournal.ru Achieving high isotopic purity often requires multiple reaction cycles or extensive purification of the final product to separate it from partially deuterated and non-deuterated species.

Enzymatic and Biocatalytic Approaches for Deuterated 4-Aminobutyric Acid Production

Enzymatic and biocatalytic methods offer a green and highly selective alternative to chemical synthesis. iaea.org These approaches leverage the inherent specificity of enzymes to catalyze reactions under mild conditions, often with superior regio- and enantioselectivity. iaea.orgnih.gov

Microbial Fermentation with Deuterated Precursors

Many microorganisms, particularly lactic acid bacteria (LAB), are known to produce GABA from L-glutamate via the enzyme glutamate (B1630785) decarboxylase (GAD). nih.govnih.govmdpi.com This established biological process can be adapted to produce deuterated GABA. Fermentation-based methods can be employed where microorganisms are cultivated in deuterated media containing D₂O or deuterated carbon sources. mdpi.com By providing a deuterated precursor like L-glutamate-d₅ in the fermentation broth, the GAD enzyme within the microorganism can convert it into deuterated GABA.

This approach combines the cost-effectiveness and sustainability of microbial fermentation with isotopic labeling. nih.gov The selection of a robust GABA-producing strain is the first critical step, followed by optimization of fermentation conditions such as pH, temperature, and media composition to maximize the yield of the deuterated product. nih.govnih.gov

| Microorganism Type | Species Examples |

|---|---|

| Lactic Acid Bacteria (LAB) | Lactobacillus brevis, Lactiplantibacillus plantarum, Lactococcus lactis |

| Fungi / Molds | Aspergillus oryzae, Monascus purpureus, Rhizopus microsporus |

| Yeast | Saccharomyces cerevisiae, Rhodotorula glutinis |

| Other Bacteria | Bifidobacterium species, Escherichia coli |

Engineered Enzyme Systems for Deuterium Exchange

A more direct biocatalytic approach involves using isolated or engineered enzymes to perform site-specific H-D exchange. Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, which are known to catalyze reactions involving the deprotonation of the Cα-carbon of amino acids, are excellent candidates for this purpose. nih.gov When these enzymatic reactions are conducted in D₂O, a deuterium atom is incorporated at the Cα position (the 2,2-position in GABA) instead of a hydrogen atom. nih.gov

Research has demonstrated that certain enzyme systems can be highly effective for this purpose. For example, an aminotransferase (DsaD) paired with a partner protein (DsaE) has been shown to catalyze H-D exchange at both the Cα and Cβ positions of various amino acids. nih.gov By selecting or engineering an enzyme that acts specifically on the Cα position, highly selective deuteration of GABA can be achieved. nih.gov Furthermore, significant efforts have been made to engineer the key GABA-producing enzyme, glutamate decarboxylase (GAD), to be highly active at a neutral pH. mdpi.com Such engineered enzymes are more suitable for industrial-scale biotransformation and can be readily employed in a D₂O-based medium for the efficient synthesis of this compound from L-glutamate. mdpi.com

Derivatization Techniques for Enhanced Analytical Detection

This compound, a deuterated isotopologue of the neurotransmitter GABA, serves as a critical internal standard for quantitative analysis in complex biological matrices. Its chemical similarity to endogenous GABA allows it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass facilitates precise quantification. However, the inherent polarity and low molecular weight of GABA and its deuterated forms present challenges for retention on standard reversed-phase liquid chromatography columns and can lead to poor ionization efficiency in mass spectrometry. To overcome these limitations, derivatization techniques are employed to modify the molecule's chemical properties, thereby enhancing its chromatographic retention and detection sensitivity.

Pre-column derivatization is a common strategy to improve the analytical performance of methods for quantifying GABA. This process involves reacting the analyte with a chemical reagent before its introduction into the LC-MS/MS system. The use of this compound as an internal standard is integral to these methods, ensuring accuracy by correcting for variability in the derivatization reaction and sample matrix effects. wur.nlresearchgate.net

Several reagents have been successfully used to derivatize GABA for LC-MS/MS analysis:

Benzoyl Chloride: This reagent is utilized for the simultaneous determination of GABA and its metabolic precursors and products. nih.govumich.edu Chemical derivatization with benzoyl chloride improves the sensitivity for compounds like glutamic acid and GABA in biological samples such as human urine. nih.gov A method using benzoyl chloride allowed for the separation of 17 different neurotransmitters and metabolites in a single 8-minute run, with a limit of detection for amino acids ranging from 2 to 250 nM. umich.edu

7-fluoro-4-nitrobenzoxadiazole (NBD-F): A sensitive and reliable method for determining GABA in human plasma and cerebrospinal fluid uses NBD-F for pre-column derivatization. researchgate.net This technique, combined with the use of this compound (GABA-d2) as the internal standard, allows for effective pre-concentration and sensitive detection. researchgate.net The method monitors the characteristic precursor-to-product ion transitions of m/z 267→249 for NBD-GABA and m/z 269→251 for the derivatized internal standard, NBD-GABA-d2. researchgate.net

4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl): This reagent attaches a chromophore to amino acids like GABA, enabling detection. mdpi.com A method using DABS-Cl was developed for the simultaneous determination of Theanine and GABA in food products, demonstrating good linearity and recovery. mdpi.com

2,4-dinitrofluorodinitrobenzene (FDNB): This reagent has been used in a validated HPLC method with UV detection for GABA determination. researchgate.net The derivatization with FDNB creates a product that can be detected at 360 nm. researchgate.net

9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl): FMOC-Cl is another reagent used to derivatize GABA for determination in fermented soybean products by HPLC. mdpi.com

While some methods analyze underivatized amino acids, they often note that derivatization could aid in increasing retention time and reducing matrix effects, which are common challenges with polar analytes like GABA. wur.nl

| Reagent Name | Acronym | Analytical Method | Key Advantage |

|---|---|---|---|

| Benzoyl Chloride | - | LC-MS/MS | Enables simultaneous measurement of multiple neurotransmitters. umich.edu |

| 7-fluoro-4-nitrobenzoxadiazole | NBD-F | LC-MS/MS | Allows for effective pre-concentration and sensitive detection. researchgate.net |

| 4-Dimethylaminoazobenzene-4′-sulfonyl chloride | DABS-Cl | HPLC-DAD | Attaches a chromophore for UV-Vis detection. mdpi.com |

| 2,4-dinitrofluorodinitrobenzene | FDNB | HPLC-UV | Creates a derivative detectable at 360 nm. researchgate.net |

| 9-fluorenylmethyloxycarbonyl chloride | FMOC-Cl | HPLC | Commonly used for amino acid analysis. mdpi.com |

Positron Emission Tomography (PET) is a molecular imaging technique that requires a radiotracer, a biologically active molecule labeled with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). arxiv.orgdntb.gov.ua In the context of the GABAergic system, PET research aims to visualize and quantify components like GABA receptors and transporters in the living brain, rather than tracing the metabolic pathway of GABA itself. acs.orgnih.gov

Direct radiolabeling of this compound is not a typical strategy for PET imaging. Instead, the field focuses on the development of highly specific and potent ligands for GABAergic targets that are then labeled with positron emitters. The development of these PET radioligands is a complex process involving the synthesis of novel molecules that can cross the blood-brain barrier and bind selectively to targets of interest. acs.orgnih.gov

Challenges in developing PET tracers for the GABA system include creating radioligands with increased sensitivity to changes in endogenous GABA levels. nih.gov Research has historically centered on the GABA-A receptor's benzodiazepine (B76468) binding site. nih.govnih.gov

Examples of PET radioligands developed for the GABAergic system include:

[¹¹C]flumazenil: A well-established PET radioligand that targets the benzodiazepine binding site of the GABA-A receptor. nih.govnih.gov

[¹⁸F]-labeled Nipecotic Acid Derivatives: Novel radiotracers designed to target the GABA transporter 1 (GAT1). acs.org The synthesis of these molecules involves complex, multi-step procedures, such as aliphatic nucleophilic radiofluorination of precursor molecules. acs.org

[¹¹C]Ro15-4513: A radioligand used in human studies to explore changes in the GABA system related to various conditions. nih.govnih.gov

The role of deuterated compounds like this compound in this area of research is primarily as an internal standard for the analytical methods (like LC-MS/MS) used to support these neuroscience studies, rather than as a direct substrate for radiolabeling for PET imaging.

| Radioligand | Isotope | Target | Research Focus |

|---|---|---|---|

| [¹¹C]flumazenil | ¹¹C | GABA-A Receptor (Benzodiazepine Site) | Imaging postsynaptic GABAergic neurons. nih.govnih.gov |

| [¹⁸F]-labeled Nipecotic Acid Scaffolds | ¹⁸F | GABA Transporter 1 (GAT1) | Visualizing presynaptic GABAergic neurons. acs.org |

| [¹¹C]Ro15-4513 | ¹¹C | GABA-A Receptor | Studying changes in GABA release and system function. nih.govnih.gov |

| [¹¹C]ADO | ¹¹C | GABA-A Receptor (Benzodiazepine Site) | A quinoline-based specific radiotracer for the GABA-A receptor. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization in 4 Aminobutyric Acid 2,2 D2 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Location

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules and for verifying isotopic labeling. In the context of 4-aminobutyric acid-2,2-d2, specific NMR methods are employed to directly observe the deuterium nuclei and to understand the metabolic fate of the labeled compound.

Deuterium NMR (²H NMR) for Direct Observation of Deuterated Species

Deuterium NMR (²H NMR) is a specialized NMR technique that directly observes the deuterium nucleus, which has a spin of 1. wikipedia.org This method is particularly useful for confirming the successful incorporation of deuterium into the target molecule and for determining the location of the label. wikipedia.orgmdpi.com For this compound, a strong signal in the ²H NMR spectrum corresponding to the chemical shift of the C2 position would be expected, while the proton NMR spectrum would show a corresponding decrease or absence of a signal at this position. wikipedia.org This provides unequivocal evidence of deuteration at the specified location.

The chemical shift range in ²H NMR is similar to that of proton NMR, but the resolution is often lower. wikipedia.org However, for the purpose of verifying deuteration, this is not a significant limitation. The technique is highly specific for deuterated compounds, making it an excellent tool for quality control in the synthesis of isotopically labeled standards. sigmaaldrich.com Due to the low natural abundance of deuterium (0.016%), samples typically need to be enriched with ²H to obtain a sufficiently strong signal. wikipedia.org

Proton-Decoupled Carbon-13 NMR (¹³C NMR) for Metabolic Tracing

While ¹H NMR and ²H NMR are crucial for initial characterization, proton-decoupled Carbon-13 NMR (¹³C NMR) plays a significant role in metabolic tracing studies. nih.gov When this compound is introduced into a biological system, it can be metabolized through various pathways. ¹³C NMR can be used to follow the journey of the carbon backbone of the molecule.

In proton-decoupled ¹³C NMR, the coupling between carbon and proton nuclei is removed, simplifying the spectrum and improving signal-to-noise. The presence of deuterium at the C2 position will influence the ¹³C NMR spectrum in a characteristic way. The C2 carbon signal will appear as a multiplet due to coupling with the deuterium nucleus (a triplet for a CD₂ group), and it will experience an isotopic shift, typically a slight upfield shift compared to the unlabeled compound. This distinct signature allows researchers to track the fate of the C2 carbon and, by extension, the deuterated GABA molecule as it is processed by enzymes and incorporated into other metabolites. nih.gov This provides valuable insights into the metabolic pathways of GABA. nih.gov

Mass Spectrometry (MS) Techniques for Isotopic Analysis and Quantification

Mass spectrometry is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the analysis of isotopically labeled compounds like this compound, offering both qualitative and quantitative information. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Trace Analysis

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the analysis of non-volatile and thermally labile compounds in complex mixtures, such as biological fluids. researchgate.netwur.nl this compound is frequently used as an internal standard in LC-MS/MS methods for the quantification of endogenous GABA. nih.govresearchgate.net The deuterated standard is chemically identical to the analyte but has a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. wur.nlspringernature.com

In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography to separate the components of the mixture. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. For GABA and its deuterated analog, electrospray ionization (ESI) is commonly used. researchgate.net In tandem mass spectrometry, a specific parent ion (e.g., the [M+H]⁺ ion of GABA-d2) is selected and fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for trace analysis. nih.govresearchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| GABA | 104 | 69 | nih.govresearchgate.net |

| GABA-d2 | 106 | 71 | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of amino acids like GABA, a derivatization step is often necessary to increase their volatility. nih.govresearchgate.net GC-MS offers excellent chromatographic resolution and is well-suited for metabolite profiling studies. nih.gov

In the context of this compound research, GC-MS can be used to differentiate between the deuterated standard and endogenous GABA. nih.gov The mass spectra of the derivatized compounds will show a characteristic mass shift corresponding to the number of deuterium atoms. For example, the parent ion of a derivatized GABA-d2 molecule will be two mass units higher than that of the derivatized unlabeled GABA. researchgate.net This allows for the quantification of both species in a single analysis and can be used to study the uptake, translocation, and metabolism of exogenous GABA in various biological systems. nih.gov

| Compound | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Derivatized GABA | 175 | 88, 102, 112, 116, 144 | researchgate.net |

| Derivatized D6-GABA | 181 | 90, 106, 118, 122, 150 | researchgate.net |

Note: The table shows data for a D6-GABA analog as a representative example of how deuteration affects the mass spectrum.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. libretexts.orgreading.ac.uk This level of precision allows for the unambiguous determination of the elemental composition of a molecule. libretexts.orgyoutube.com For this compound, HRMS is crucial for confirming the molecular formula and, consequently, the successful incorporation of the two deuterium atoms.

By comparing the experimentally measured accurate mass with the theoretical exact mass calculated for the proposed molecular formula (C₄H₇D₂NO₂), researchers can confirm the identity of the compound with a high degree of confidence. libretexts.org Any deviation between the measured and theoretical mass is typically in the low parts-per-million (ppm) range for an accurate identification. HRMS is an indispensable tool for the quality control of synthesized isotopic standards and for the identification of unknown metabolites in complex biological samples. reading.ac.uk

Chromatographic Separations in Research Contexts

Chromatographic techniques are fundamental to the analysis of this compound, allowing for its separation from its unlabeled counterpart and other matrix components. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed for this purpose, each offering distinct advantages in terms of resolution, speed, and sensitivity.

HPLC is a cornerstone technique for assessing the chemical and isotopic purity of this compound. It is also utilized for the isolation and purification of GABA from complex mixtures, such as fermentation broths. nih.govnih.gov The separation is typically achieved on reversed-phase columns, such as C18, or through Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govmerckmillipore.com

Methodologies often involve pre-column derivatization to enhance the chromatographic retention and detectability of GABA and its deuterated analog, as they lack a strong chromophore. researchgate.netnih.gov Common derivatizing agents include 2,4-dinitrofluorobenzene (DNFB) and o-phthalaldehyde (B127526) (OPA). researchgate.netchula.ac.th The choice of mobile phase is critical and often consists of a buffered aqueous solution and an organic modifier like acetonitrile, run under isocratic or gradient conditions to achieve optimal separation. nih.govnih.gov

Table 1: Example HPLC Conditions for GABA Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | SeQuant® ZIC®-HILIC (5 µm, 200 Å) 250 x 4.6 mm | merckmillipore.com |

| Mobile Phase | Acetonitrile and 20mM Potassium dihydrogenphosphate (pH 4.5) (70:30, v/v) | merckmillipore.com |

| Flow Rate | 1.0 mL/min | merckmillipore.com |

| Detection | UV at 205 nm | merckmillipore.com |

| Column | Luna HILIC (100 mm x 3.0 mm, 3 µm) | nih.gov |

| Mobile Phase | Water:Acetonitrile:Formic Acid (20:80:0.12) | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | Mass Spectrometry (MS) | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm), leading to significantly higher separation efficiency, resolution, and speed compared to conventional HPLC. arxiv.org This makes UPLC particularly advantageous for the analysis of this compound in complex biological matrices where high throughput is often required. wur.nl

UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), provide a robust platform for the simultaneous quantification of GABA and its deuterated internal standard. wur.nl The enhanced resolution of UPLC ensures baseline separation from potential interferences, improving the accuracy of quantification. wur.nl

Table 2: UPLC-MS/MS Method for Simultaneous GABA and Glutamic Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Acquity UPLC HSS reversed phase C18 | wur.nl |

| Sample Preparation | Protein precipitation followed by solid phase extraction | wur.nl |

| Detection | Electrospray ionization and selective reaction monitoring | wur.nl |

| Internal Standards | gamma-aminobutyric acid-2,2-d2 (GABA-d2) and glutamic acid-2,3,3,4,4-d5 | wur.nl |

Reference Standards and Quality Control in Deuterated Compound Research

The reliability of quantitative bioanalytical methods heavily depends on the quality and proper use of reference standards. This compound serves as an ideal internal standard for the quantification of endogenous GABA due to its similar chemical and physical properties, while being distinguishable by mass spectrometry. medchemexpress.com

In quantitative assays, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is added to samples at a known concentration. springernature.com It co-elutes with the unlabeled GABA and experiences similar ionization effects in the mass spectrometer's source. nih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, variations in sample preparation and instrument response can be corrected, leading to highly accurate and precise quantification. springernature.comnih.gov

This stable isotope dilution method is considered the gold standard for quantitative analysis. springernature.com The mass transition monitored for GABA is typically m/z 104 → 69, while for this compound (d2-GABA), it is m/z 106 → 71. nih.gov

For any quantitative method utilizing this compound as an internal standard, a thorough validation is required to ensure its performance is suitable for the intended application. This validation process assesses several key parameters as outlined by regulatory guidelines. europa.eueuropa.eu

Sensitivity : The sensitivity of the method is determined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). For GABA analysis using UPLC-MS/MS, an LLOQ of 3.4 ng/mL has been reported, which is sufficient for quantifying endogenous plasma concentrations. wur.nl

Linearity : Linearity is established by analyzing a series of calibration standards over a defined concentration range. nih.gov For a method determining GABA in human plasma, linearity was demonstrated in the concentration range of 5.00 to 1000 ng/mL. nih.gov The correlation coefficient (r²) for the calibration curve is expected to be close to 1.000.

Precision : Precision is a measure of the random error and is typically expressed as the relative standard deviation (RSD) of replicate measurements. It is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.gov For the aforementioned plasma GABA assay, intra- and inter-day precisions were within 9.9%. nih.gov

Accuracy : Accuracy reflects the closeness of the measured value to the true value and is often expressed as the percentage of recovery. In the same study, the accuracy ranged from 99.1% to 104%. nih.gov

Table 3: Summary of Validation Parameters for a GABA LC-MS/MS Assay

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity Range | 5.00 to 1000 ng/mL | nih.gov |

| Intra-day Precision (RSD) | < 9.9% | nih.gov |

| Inter-day Precision (RSD) | < 9.9% | nih.gov |

| Accuracy | 99.1% to 104% | nih.gov |

| Lower Limit of Quantification (LLOQ) | 3.4 ng/mL | wur.nl |

| Limit of Detection (LOD) | 0.12 ng/mL | wur.nl |

Kinetic Isotope Effects Kies in 4 Aminobutyric Acid 2,2 D2 Mediated Biochemical Processes

Theoretical Framework of Kinetic Isotope Effects

The theoretical underpinnings of KIEs are rooted in the principles of physical organic chemistry and quantum mechanics, providing a basis for interpreting experimental observations in biochemical systems.

Kinetic isotope effects are broadly classified into two main types: primary and secondary. A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. This typically results in a significant change in the reaction rate. For the replacement of hydrogen with deuterium (B1214612), the rate of a reaction involving a C-H bond is often 6 to 10 times faster than the corresponding reaction with a C-D bond. A substantial primary KIE is strong evidence that the cleavage of the bond to the isotope is a critical event in the slowest step of the reaction sequence.

Conversely, a secondary kinetic isotope effect occurs when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. These effects are generally much smaller than primary KIEs. Secondary KIEs can provide valuable information about changes in the geometry and hybridization of the molecule as it proceeds from the ground state to the transition state.

The origin of the primary kinetic isotope effect lies in the difference in the zero-point vibrational energy (ZPE) of the bond to the lighter isotope compared to the heavier one. The ZPE is the lowest possible vibrational energy that a molecule can possess, even at absolute zero. A bond to a lighter isotope, such as a C-H bond, has a higher vibrational frequency and therefore a higher ZPE than a bond to a heavier isotope, like a C-D bond.

For a reaction to occur, energy must be supplied to overcome an activation barrier, leading to the formation of a transition state. If the bond to the isotopically labeled atom is broken in the rate-determining step, the difference in ZPE between the C-H and C-D bonds in the ground state is largely lost in the transition state. Consequently, the activation energy for breaking the C-H bond is lower than that for the C-D bond, resulting in a faster reaction rate for the non-deuterated compound. The geometry of the transition state also influences the magnitude of the KIE. A more symmetrical transition state, where the bond is partially broken, will exhibit a larger KIE.

Experimental Determination of KIEs in GABAergic Systems

Experimental studies utilizing 4-aminobutyric acid-2,2-d2 have been pivotal in elucidating the mechanism of its metabolic breakdown in GABAergic systems, which are crucial for neurotransmission.

The primary catabolic pathway for 4-aminobutyric acid involves its conversion to succinic semialdehyde. This reaction is catalyzed by the enzyme 4-aminobutyrate aminotransferase, also known as GABA transaminase (GABA-T). This enzyme facilitates the transfer of the amino group from GABA to α-ketoglutarate, yielding succinic semialdehyde and glutamate (B1630785). The mechanism of this transamination reaction has been a subject of detailed kinetic analysis.

The introduction of deuterium at the C-2 position of 4-aminobutyric acid has a profound effect on the rate of its transamination by GABA-AT. Experimental studies have demonstrated a substantial reduction in the reaction rate when this compound is used as the substrate compared to the non-deuterated form. The observed deuterium isotope effect is primarily on the maximal velocity (Vmax) of the reaction. The ratio of the Vmax for the non-labeled substrate to the Vmax for the deuterated substrate has been reported to be in the range of 6 to 7. nih.gov This large magnitude is characteristic of a primary kinetic isotope effect.

| Substrate | Relative Vmax Ratio (Vmax H / Vmax D) | Interpretation |

|---|---|---|

| 4-Aminobutyric acid / this compound | 6 - 7 | Significant Primary Kinetic Isotope Effect |

Implications of KIEs for Metabolic Flux Analysis

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). This effect is particularly relevant in metabolic flux analysis (MFA), a technique used to quantify the flow of metabolites through biochemical pathways. medchemexpress.com When using deuterated tracers like this compound, the KIE can influence the labeling patterns of intracellular metabolites. nih.govnih.gov Neglecting these effects can lead to modeling errors comparable in size to measurement errors, potentially compromising the accuracy of estimated metabolic fluxes. nih.govnih.gov For gamma-aminobutyric acid (GABA) specifically, a substantial deuterium isotope effect has been observed in its transamination. Research has shown that replacing hydrogen with deuterium at the gamma-carbon reduces the maximal reaction velocity (Vmax) by a factor of 6 to 7, indicating that the cleavage of the C-H bond at this position is the rate-determining step in the reaction. nih.gov Therefore, accounting for KIEs is essential for the rigorous assessment of metabolic data and the accurate determination of metabolic flux distributions. nih.gov

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based method for non-invasively mapping the metabolism of deuterated substrates in vivo. nih.govnih.govnih.gov For DMI to yield accurate, absolute metabolic rates, it is crucial to account for factors that can alter the concentration of the deuterium label. nih.gov Consequently, the absolute quantification of deuterium in various metabolites necessitates the use of correction factors to compensate for the potential loss of the deuterium label during its metabolic journey. researchgate.net

For instance, studies using [6,6′-2H2]glucose have identified label loss during the conversion of phosphoenolpyruvate to pyruvate. researchgate.net To correct for such losses and ensure the accuracy of quantitative studies, researchers may use theoretically derived factors or factors determined through dedicated in vivo experiments. nih.govresearchgate.net The application of these correction factors is a critical step in refining DMI data to accurately reflect underlying metabolic activity.

In isotopic tracing studies, the loss of labels due to metabolic reactions or chemical exchange is a significant consideration for the accurate interpretation of results. Knowledge of the extent of 2H label loss is a prerequisite for DMI-based measurements of absolute metabolic rates. nih.gov

Studies investigating the metabolism of deuterated substrates in preclinical models have quantified this label loss. For example, when [6,6-2H2]-glucose was used as a metabolic substrate in the rat brain, significant label loss was observed in downstream metabolites. nih.gov In contrast, the label loss from [2-2H3]-acetate in the same system was found to be in excellent agreement with predicted values. nih.gov A key finding from these tracing studies is that during a full turn of the tricarboxylic acid (TCA) cycle, the deuterium label can be completely lost from certain positions, a factor that must be incorporated into metabolic models. nih.gov

Deuterium Label Loss from [6,6-²H₂]-Glucose in Rat Brain Metabolites

| Metabolite | ²H Label Loss (%) |

|---|---|

| Lactate | 15.7 ± 2.6 |

| Glutamate | 37.9 ± 1.1 |

| Glutamine | 41.5 ± 5.2 |

Data sourced from a study on deuterium KIE and label loss in vivo. nih.gov

Influence of Deuteration on Pharmacokinetic and Metabolic Profiles

The strategic replacement of hydrogen with deuterium in a molecule can intentionally and advantageously alter its pharmacokinetic and metabolic properties. nih.gov This "deuterium effect" stems from the greater stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP450) enzymes. nih.gov The result can be a modified pharmacokinetic profile, potentially leading to reduced clearance, extended half-life, and improved bioavailability. nih.gov

Deuteration has been successfully employed to improve the metabolic stability of analogues of GABA. nih.govnih.gov In a study focused on developing functionally selective ligands for the GABAA receptor, researchers synthesized deuterated versions of pyrazoloquinolinones. nih.gov By incorporating deuterium into the methoxy (B1213986) substituents of these ligands, they were able to take advantage of the C-D bond's stability to reduce the rate of O-demethylation, a key metabolic pathway for these compounds. nih.gov

This strategic deuteration resulted in a notable improvement in metabolic stability when tested with both human and mouse liver microsomes. nih.gov The enhanced metabolic stability, in turn, led to improved bioavailability and the achievement of higher concentrations of the compounds in the brain following both oral and intraperitoneal administration in preclinical models. nih.gov This demonstrates that selective deuteration can be a powerful tool for enhancing the drug-like properties of GABA analogues. nih.govresearchgate.net

Pharmacokinetic Improvements of Deuterated GABA Analogues

| Pharmacokinetic Parameter | Effect of Deuteration | Underlying Mechanism |

|---|---|---|

| Metabolic Stability | Increased | Slower O-demethylation due to stronger C-D bond |

| Bioavailability | Enhanced | Reduced first-pass metabolism |

| Brain Concentration | Increased | Improved stability and bioavailability |

| Duration of Action | Increased | Extended presence of the active compound |

Findings based on studies of deuterated pyrazoloquinolinone GABAAR selective ligands. nih.gov

A primary consequence of the increased metabolic stability afforded by deuteration is a reduction in the rate of drug clearance. nih.gov By slowing down the rate-limiting metabolic steps, the deuterated compound remains in the systemic circulation for a longer period. nih.gov This effect has been observed in preclinical studies of deuterated GABA analogues. nih.govresearchgate.net

Research Applications of 4 Aminobutyric Acid 2,2 D2 in Neurotransmission and Metabolic Pathways

Tracing GABA Synthesis and Turnover in the Central Nervous System (CNS)

Stable isotope-labeled compounds like 4-Aminobutyric acid-2,2-d2 are invaluable as tracers for quantifying and monitoring metabolic processes in vivo. medchemexpress.commdpi.com By introducing a deuterated version of GABA, scientists can distinguish it from the endogenous, non-labeled pool of the neurotransmitter. This allows for detailed tracking of its synthesis, release, uptake, and metabolic fate within the CNS using sensitive analytical techniques such as mass spectrometry. sigmaaldrich.comresearchgate.net

GABAergic neurons are central to regulating neural excitability throughout the nervous system. wikipedia.org The release of GABA from these neurons into the synaptic cleft is a key event in inhibitory neurotransmission. nih.govnih.gov The action of GABA is terminated by its reuptake into presynaptic terminals and surrounding glial cells. nih.gov

The use of this compound allows for the precise measurement of GABA turnover and release. By introducing the labeled compound, researchers can monitor its appearance in the extracellular space or cerebrospinal fluid as an indicator of GABAergic activity. For instance, methods using deuterium-labeled GABA as an internal standard have been developed for the highly sensitive determination of GABA concentrations in biological fluids, providing a quantitative measure of the dynamics of the GABA system. researchgate.net This approach helps in understanding how various stimuli or pathological conditions affect the activity of GABAergic neurons.

The brain maintains a delicate balance of excitatory and inhibitory signals, which relies on the metabolic coupling between neurons and astrocytes known as the glutamate-glutamine-GABA cycle. nih.govnih.gov In this cycle, GABA released from neurons is taken up by astrocytes and metabolized. nih.gov The resulting glutamine is then transported back to neurons, where it serves as a precursor for the synthesis of both glutamate (B1630785) and GABA. nih.govnih.govwikipedia.org

Deuterated tracers are instrumental in elucidating the kinetics of this intricate cycle. While studies have often employed 13C magnetic resonance spectroscopy, deuterated compounds like this compound can serve a similar purpose, particularly when analyzed with mass spectrometry. frontiersin.org By tracking the deuterium (B1214612) label, researchers can follow the path of GABA from the synapse into astrocytes, its conversion through various metabolic intermediates, and the subsequent transfer of the label back to neurons via glutamine for resynthesis into the neurotransmitter pool. This provides critical insights into the efficiency and regulation of neurotransmitter recycling, which can be compromised in neurological disorders like epilepsy and Alzheimer's disease. wikipedia.orgresearchgate.net

The GABA shunt is a conserved metabolic pathway that plays a crucial role in producing and conserving the brain's supply of GABA. nih.govnih.gov This pathway "shunts" intermediates from the traditional tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org It begins with the conversion of the TCA cycle intermediate α-ketoglutarate to glutamate. nih.gov Glutamate is then decarboxylated to form GABA by the enzyme glutamic acid decarboxylase (GAD). nih.govresearchgate.net GABA is subsequently metabolized by GABA transaminase (GABA-T) to succinic semialdehyde, which is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate, another TCA cycle intermediate, thus completing the loop. nih.govfrontiersin.org

| Pathway | Enzyme | Role | Location |

|---|---|---|---|

| GABA Synthesis | Glutaminase | Converts glutamine to glutamate in neurons. | Neurons |

| Glutamic Acid Decarboxylase (GAD) | Synthesizes GABA from glutamate. nih.gov | Presynaptic Neuron Cytoplasm nih.gov | |

| GABA Shunt (Catabolism) | GABA Transaminase (GABA-T) | Converts GABA to succinic semialdehyde. frontiersin.org | Mitochondria |

| Succinic Semialdehyde Dehydrogenase (SSADH) | Oxidizes succinic semialdehyde to succinate, which re-enters the TCA cycle. frontiersin.org | Mitochondria | |

| Glutamate-Glutamine Cycle | Glutamine Synthetase | Converts glutamate to glutamine. frontiersin.org | Astrocytes |

Metabolic Tracing in Peripheral Tissues and Systemic Effects

While GABA is primarily known as a central nervous system neurotransmitter, it is also present and active in peripheral tissues, influencing a range of systemic functions. The use of this compound enables researchers to trace the metabolic fate of GABA outside the brain, providing insights into its roles in various organs and metabolic processes. Stable isotope tracers are invaluable for quantifying the contribution of exogenous GABA to different metabolic pools.

GABA Metabolism in Plants and Stress Response

In plants, GABA is a key metabolite that accumulates rapidly in response to various environmental stresses, including drought, salinity, and temperature extremes. nih.govnih.govmdpi.com It is synthesized from glutamate via glutamate decarboxylase and plays a role in carbon-nitrogen balance, pH regulation, and as a signaling molecule. nih.govnih.gov

The application of deuterated GABA, such as this compound, allows for the precise study of its uptake, translocation, and metabolism under stress conditions. nih.gov Research using labeled GABA has demonstrated that exogenously applied GABA can be taken up by plant roots and transported to other parts of the plant, where it contributes to stress tolerance. nih.gov Tracing studies can reveal how GABA is catabolized through the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle, providing an alternative route for carbon and nitrogen metabolism during stress. nih.gov

Table 2: Role of GABA in Plant Stress Response

| Stress Factor | GABA Function | Metabolic Pathway |

|---|---|---|

| Drought | Osmoregulation, Stomatal closure | GABA shunt, Proline metabolism |

| Salinity | Ion homeostasis, Antioxidant defense | GABA shunt, Antioxidant enzyme activation |

Role of GABA in Lipid Metabolism and Energy Expenditure

Emerging research indicates that GABA plays a significant role in regulating lipid metabolism and energy balance. Studies suggest that GABA can influence adipogenesis, lipolysis, and the browning of white adipose tissue, which are critical processes in the development of obesity and related metabolic disorders. mdpi.com

The use of this compound in metabolic studies can help to clarify the direct and indirect effects of GABA on lipid metabolism. By tracing the incorporation of the labeled backbone into various metabolic intermediates, researchers can determine how GABA influences pathways such as fatty acid synthesis and oxidation. Animal studies have shown that GABA administration can lead to reduced fat accumulation and improved lipid profiles, suggesting a therapeutic potential for metabolic diseases. mdpi.com These effects are thought to be mediated, in part, by GABA's influence on the endocrine system and its ability to modulate the expression of genes involved in lipid metabolism.

GABA's Involvement in Pancreatic Beta-Cell Function and Glucose Homeostasis

The pancreas, specifically the insulin-producing beta-cells within the islets of Langerhans, synthesizes and secretes GABA. nih.govfrontiersin.org GABA acts as an important signaling molecule within the islets, modulating the secretion of insulin (B600854) and glucagon (B607659), and thereby playing a crucial role in glucose homeostasis. nih.govnih.gov It has also been shown to promote the proliferation and survival of beta-cells. nih.gov

Employing this compound as a tracer in studies of pancreatic islet function can provide a clearer understanding of the autocrine and paracrine roles of GABA. Researchers can track the release of deuterated GABA from beta-cells and its subsequent effects on neighboring alpha- and delta-cells. Such studies are vital for understanding the pathophysiology of diabetes, where beta-cell function is impaired. nih.gov The findings can inform the development of novel therapeutic strategies aimed at preserving or regenerating beta-cell mass and function. nih.gov

Table 3: GABA's Function in Pancreatic Islets

| Cell Type | Effect of GABA | Receptor(s) Involved | Impact on Glucose Homeostasis |

|---|---|---|---|

| Beta-cells | Autocrine regulation of insulin secretion, promotion of cell survival and proliferation | GABAA, GABAB | Lowers blood glucose |

| Alpha-cells | Inhibition of glucagon secretion | GABAA | Lowers blood glucose |

Future Directions and Emerging Research Avenues for 4 Aminobutyric Acid 2,2 D2

Integration of Multi-Omics Data with Deuterated Tracing Studies

The future of understanding GABAergic systems lies in the convergence of stable isotope tracing with multi-omics technologies (transcriptomics, proteomics, and metabolomics). While multi-omics analyses have already been used to identify GABAergic dysfunction in conditions like traumatic brainstem injury by revealing significant changes in genes, proteins, and metabolites, the integration of deuterated tracers is the next logical step. nih.gov

By introducing 4-Aminobutyric acid-2,2-d2 into a biological system, researchers can precisely track its metabolic fate. Subsequent multi-omics analysis would enable the differentiation between the exogenous, deuterated GABA and the endogenous pool. nih.gov This approach can elucidate how specific cells or tissues uptake, translocate, and metabolize GABA under various physiological and pathological conditions. nih.gov For instance, studies in plant biology have successfully used deuterium-labeled GABA to investigate its translocation and metabolism, demonstrating the feasibility and power of this technique. nih.gov Applying this integrated approach in mammalian systems could provide unprecedented insights into the dynamic regulation of GABAergic pathways, identifying novel enzymes, transporters, and regulatory molecules that respond to changes in GABA flux. This could be particularly valuable in complex neurological disorders where subtle metabolic dysregulations are suspected. nih.govsciencedaily.com

Development of Advanced Deuterated Probes for Spatiotemporal Resolution

While this compound is a powerful metabolic tracer, a significant future direction involves its use as a building block for more sophisticated molecular probes. The development of advanced deuterated probes derived from this compound could offer high spatiotemporal resolution for imaging GABAergic neurotransmission in real-time. These probes could be designed for use with advanced imaging techniques, such as neutron scattering, which can exploit the differences in neutron scattering cross-sections between hydrogen and deuterium (B1214612) to reduce background noise and enhance contrast. mdpi.com

By incorporating this compound into photoswitchable GABA uptake inhibitors or fluorescent ligands, researchers could create tools to precisely control and visualize GABA transport and receptor binding dynamics at the synaptic level. researchgate.net This would allow for a more detailed investigation of synaptic plasticity, neuronal network activity, and the subtle disruptions that occur in neurological diseases.

Computational Modeling and In Silico Predictions of Deuterium Effects

Computational modeling is an emerging avenue to predict and understand the consequences of deuteration on molecular behavior. The primary effect of replacing hydrogen with deuterium is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, known as the kinetic isotope effect. nih.govnih.gov This effect is responsible for the increased metabolic stability of deuterated compounds, as C-H bond cleavage is often the rate-limiting step in metabolism. nih.govnih.gov

Future research will likely focus on developing refined computational models to predict these effects for specific molecules like this compound and its derivatives. By combining path integral and free-energy perturbation simulation methods, it is possible to investigate deuterium isotope effects on various properties, including acid-base equilibrium (pKa). nih.gov Such models can guide the rational design of new deuterated GABA analogues by predicting which positions are most susceptible to metabolism and would therefore benefit most from deuteration. nih.goved.ac.uk Furthermore, in silico approaches can model how deuteration might subtly influence receptor binding affinity or the conformational dynamics of GABAergic proteins, providing a theoretical framework to complement experimental findings. ed.ac.uk

Expansion of Deuterated GABA Analogues in Clinical Trials

A highly promising area of research is the development and clinical testing of deuterated analogues of GABA receptor modulators. Building on the principle that deuteration can improve pharmacokinetic properties, researchers have synthesized novel deuterated pyrazoloquinolinones that are functionally selective for the α6 subunit-containing GABA-A receptors (α6GABAARs). nih.govresearchgate.netfrontiersin.org These receptors are implicated in conditions such as migraine, trigeminal orofacial pain, and neuropsychiatric disorders with sensorimotor gating deficits. nih.govresearchgate.net

Compounds like DK-I-56-1 and RV-I-29, which are deuterated analogues of a parent α6GABAAR-selective positive allosteric modulator (PAM), have demonstrated improved metabolic stability, enhanced bioavailability, and longer half-lives compared to their non-deuterated counterparts. researchgate.netfrontiersin.orgresearchgate.net Preclinical studies have shown that DK-I-56-1 can alleviate allodynic responses in a rat model of orofacial neuropathic pain and inhibit the activation of the trigeminovascular system, a key process in migraine pathogenesis. researchgate.netfrontiersin.org These encouraging results strongly support the expansion of such deuterated GABA analogues into formal clinical trials to evaluate their safety and efficacy in humans for treating migraine and other neurological disorders. nih.govfrontiersin.org

| Compound | Description | Target Receptor | Potential Therapeutic Application | Key Research Finding |

|---|---|---|---|---|

| DK-I-56-1 | Deuterated pyrazoloquinolinone analogue | α6 subunit-containing GABA-A Receptor (α6GABAAR) | Migraine, Trigeminal Orofacial Pain | Demonstrated better efficacy in ameliorating neuronal activation in a preclinical migraine model. frontiersin.org |

| RV-I-29 | Deuterated pyrazoloquinolinone analogue | α6 subunit-containing GABA-A Receptor (α6GABAAR) | Migraine, Trigeminal Orofacial Pain | Showed significant therapeutic effect in a preclinical migraine model. frontiersin.org |

| DK-I-58-1 | Deuterated pyrazoloquinolinone analogue | α6 subunit-containing GABA-A Receptor (α6GABAAR) | Neuropsychiatric Disorders | Rescued methamphetamine-induced sensorimotor gating deficits in mice. researchgate.net |

| DK-I-59-1 | Deuterated pyrazoloquinolinone analogue | α6 subunit-containing GABA-A Receptor (α6GABAAR) | Neuropsychiatric Disorders | Rescued methamphetamine-induced sensorimotor gating deficits in mice. researchgate.net |

New Applications in Non-Neuronal Physiological Systems

While GABA is primarily known as a neurotransmitter, it also plays significant roles in various peripheral tissues and even in other organisms like plants. nih.govmdpi.com Future research on this compound is set to explore these non-neuronal applications more deeply. GABA is found in the pancreas and may be involved in regulating glucagon (B607659) secretion. researchgate.net It also has reported effects on intestinal health, cholesterol metabolism, and the secretion of growth hormone. mdpi.com

Using this compound as a tracer can help elucidate the specific metabolic pathways of GABA in these peripheral systems. For example, it could be used to quantify GABA uptake and utilization by pancreatic islet cells, immune cells, or intestinal enterocytes. Understanding these roles could pave the way for developing GABA-based therapies for metabolic disorders like diabetes or for improving gut health. mdpi.comnih.gov Furthermore, the established use of deuterated GABA in studying plant physiology, where it acts as a signaling molecule in stress responses, highlights the potential for cross-disciplinary applications, such as in agriculture to enhance crop resilience. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers verify the deuteration efficiency of 4-Aminobutyric acid-2,2-d2 in experimental samples?

- Methodological Answer : Deuteration efficiency is confirmed using mass spectrometry (MS) to detect the molecular ion peak at m/z 105.13 (vs. m/z 103.12 for non-deuterated GABA) and ²H-NMR spectroscopy to confirm the absence of protons at the C-2 position. Purity is quantified via isotopic abundance (≥98 atom % D), as validated by suppliers using analytical protocols .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Methodological Answer : Store the compound in a sealed container at room temperature in a dry, ventilated environment. Avoid exposure to strong oxidizers, as deuterated compounds may degrade under reactive conditions. Stability studies for similar deuterated acids (e.g., pentadecanoic-2,2-d2 acid) show no significant degradation over 24 hours at 23°C, suggesting analogous handling for GABA-d2 .

Q. How can non-deuterated GABA contamination be minimized during experimental workflows?

- Methodological Answer : Use dedicated glassware and glove boxes to prevent cross-contamination. Employ HPLC with UV detection (e.g., at 210 nm) to monitor purity, leveraging retention time differences between deuterated and non-deuterated forms. Validate separation protocols using reference standards .

Advanced Research Questions

Q. How does deuterium substitution at the 2,2 positions influence kinetic isotope effects (KIEs) in enzymatic studies involving GABA?

- Methodological Answer : Deuterium increases the activation energy for C-H bond cleavage, reducing reaction rates. For example, in deprotonation studies, the rate constant (kDO) for deuterated substrates (e.g., 2-D2) is ~3 × 10⁸ M⁻¹s⁻¹, significantly lower than non-deuterated analogs. Use stopped-flow kinetics with deuterioxide ion (DO⁻) as a base to quantify KIEs, as described in Scheme 3 of glycine enolate studies .

Q. What strategies optimize the synthesis of this compound with high isotopic purity?

- Methodological Answer : Employ catalytic deuteration using deuterium gas (D2) and palladium catalysts to selectively replace protons at C-2. Post-synthesis, purify via column chromatography and validate using isotope-ratio mass spectrometry (IRMS) to ensure ≥98% deuteration. Note that residual protons may arise from incomplete solvent deuteration (e.g., D2O vs. H2O) .

Q. How can researchers assess the stability of GABA-d2 under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating GABA-d2 in buffers across a pH range (e.g., 2–12) and temperatures (4°C to 40°C). Analyze degradation products via LC-MS/MS and compare to non-deuterated GABA controls. For example, glyceryl tri(hexadecanoate-2,2-d2) showed 84–95% recovery after freeze-thaw cycles, suggesting similar protocols for GABA-d2 .

Q. What analytical techniques are most effective for quantifying GABA-d2 in complex biological matrices?

- Methodological Answer : Use GC-MS with derivatization (e.g., silylation) to enhance volatility. For liquid matrices, HPLC coupled with tandem MS (HPLC-MS/MS) provides high sensitivity (LOD ~0.1 ng/mL). Internal standards (e.g., GABA-¹⁵N) correct for matrix effects, as demonstrated in algae lipid studies .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in deuterated compound purity reported by suppliers?

- Methodological Answer : Cross-validate purity using independent analytical methods :

- ¹H-NMR to detect residual proton signals at C-2.

- Elemental analysis to confirm %D against theoretical values.

- Isotopic dilution assays with known standards to calibrate MS data .

Q. What experimental controls are essential when studying GABA-d2 in metabolic pathways?

- Methodological Answer : Include non-deuterated GABA controls to distinguish isotopic effects from metabolic artifacts. Use tracer studies with ¹³C or ¹⁵N labels to track incorporation into downstream metabolites (e.g., succinate or glutamine). Validate pathways via knockout models of GABA-transaminase (ABAT) to isolate isotope-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.